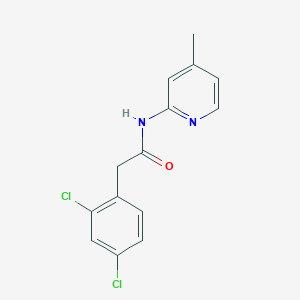
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methyl-1H-indole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methyl-1H-indole-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as DMIMIC and is a member of the indole class of compounds. DMIMIC has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of DMIMIC is complex and not fully understood. However, it is believed that DMIMIC works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, DMIMIC has been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action of DMIMIC is an area of active research.
Biochemical and Physiological Effects:
DMIMIC has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, DMIMIC has been shown to have antioxidant properties and may be useful in the treatment of various oxidative stress-related conditions. Additionally, DMIMIC has been shown to have neuroprotective properties and may be useful in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DMIMIC is its potent anti-cancer properties, which make it a promising candidate for cancer research. Additionally, DMIMIC has been shown to have a wide range of biochemical and physiological effects, making it a versatile compound for research. However, the synthesis of DMIMIC is a complex process that requires expertise in organic chemistry, and the compound may be difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on DMIMIC. One area of research is in the development of new chemotherapy agents based on the structure of DMIMIC. Additionally, further research is needed to fully understand the mechanism of action of DMIMIC and its potential applications in the treatment of various diseases. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing DMIMIC.
Méthodes De Synthèse
DMIMIC can be synthesized through a multi-step process that involves the reaction of several chemical reagents. The synthesis process typically involves the use of various solvents and heating steps to facilitate the reaction. The final product is a white crystalline powder that is typically purified through recrystallization. The synthesis of DMIMIC is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
DMIMIC has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. DMIMIC has been shown to have potent anti-cancer properties and has been studied extensively as a potential chemotherapy agent. Additionally, DMIMIC has been shown to have anti-inflammatory properties and may be useful in the treatment of various inflammatory conditions.
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methylindole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-9-10(2)20-15(16-9)17-14(19)12-5-4-6-13-11(12)7-8-18(13)3/h4-8H,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFLODSRWHIIJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C3C=CN(C3=CC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide](/img/structure/B6120211.png)
![4-(1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)-5-ethyl-3-methylisoxazole](/img/structure/B6120218.png)


![1-chloro-2-{[3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)-1-propen-1-yl]thio}cyclopentane](/img/structure/B6120244.png)
![5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6120253.png)
![N-(2-methoxy-1-methylethyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6120259.png)
![5-{[(2-fluorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6120268.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6120275.png)
![2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6120290.png)
![2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6120297.png)
![3-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6120304.png)

![4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B6120319.png)